molecular formula C14H12ClNO4 B2825161 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1423031-73-5

1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B2825161
CAS No.: 1423031-73-5
M. Wt: 293.7
InChI Key: OGOGZRGZQYJZKI-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a synthetic organic compound featuring a dihydropyridine core substituted with a 2-(2-chlorophenoxy)ethyl group at position 1 and a carboxylic acid moiety at position 2. The compound’s structure combines a heterocyclic scaffold with aromatic and ether functionalities, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-6-oxopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)20-9-8-16-11(14(18)19)5-3-7-13(16)17/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOGZRGZQYJZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C(=O)C=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with a suitable dihydropyridine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substitutions

Compound Name Substituent at Position 1 Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-(2-Chlorophenoxy)ethyl 2 C₁₄H₁₁ClNO₄ ~292.7 (calculated)
5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Butyl 2 C₁₀H₁₃NO₃ 195.22
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid Benzyloxy 2 C₁₃H₁₁NO₄ 245.23
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid 2,2,2-Trifluoroethyl 2 C₈H₆F₃NO₃ 221.13
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid 2-(2-Chlorophenoxy)ethyl 3 C₁₄H₁₁ClNO₄ ~292.7 (calculated)

Key Observations :

The benzyloxy analog (C₁₃H₁₁NO₄) lacks chlorine but retains aromaticity, which may alter binding affinities in biological systems .

Positional Isomerism :

  • The 3-carboxylic acid positional isomer (Table 1, last row) shares the same molecular formula as the target compound but differs in the carboxylic acid’s position, which could significantly affect intermolecular interactions (e.g., hydrogen bonding) and bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name pKa (Predicted) Density (g/cm³) Boiling Point (°C) Notable Applications
Target Compound Not reported Not reported Not reported Synthetic intermediate; potential bioactivity studies
5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Not reported Not reported Not reported Fungal metabolite; epigenetic modulator
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid Not reported Not reported Not reported Chelating agent; metal coordination studies
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid 3.16 ± 0.20 1.527 343.6 ± 42.0 High acidity suggests utility in catalysis or prodrug design

Key Observations :

  • The trifluoroethyl-substituted analog exhibits a low pKa (~3.16), indicating strong acidity, likely due to electron-withdrawing effects of the trifluoromethyl group. This property could make it suitable for applications in catalysis or as a pH-sensitive prodrug component .
  • Limited data on the target compound’s properties highlight a gap in current literature, underscoring the need for further experimental characterization.

Biological Activity

1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 1423026-82-7) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H12ClNO4
  • Molecular Weight : 293.70 g/mol
  • Purity : >98%

The structure includes a dihydropyridine ring which is commonly associated with various biological activities.

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anticancer Properties : Some derivatives of dihydropyridine compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. This mechanism is vital for its potential cardiovascular effects .
  • Antioxidative Mechanism : Similar compounds have been documented to scavenge free radicals, thereby protecting cellular components from oxidative damage .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression, although specific targets need further investigation.

Anticancer Activity

A study focused on related dihydropyridine compounds demonstrated their ability to inhibit the growth of prostate cancer cells through the induction of apoptosis. The mechanism involved the modulation of Bcl-2 family proteins and caspase activation .

Antioxidant Properties

Research has shown that derivatives of dihydropyridine possess significant scavenging activity against reactive oxygen species (ROS). This property was evaluated using various in vitro assays, demonstrating a reduction in oxidative stress markers in treated cells .

Anti-inflammatory Effects

In a model of acute inflammation, similar compounds were found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in inflammatory disorders .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic: What are the recommended synthetic routes for 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including pyridine ring formation and functional group introduction (e.g., chlorophenoxyethyl substitution). Key steps include:

  • Coupling Reactions : Use of 2-(2-chlorophenoxy)ethyl groups with a pyridone-carboxylic acid backbone under controlled pH and temperature .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for intermediate stability and reactivity .
  • Yield Optimization : Adjust reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) to minimize side products .
    Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical for validation .

Basic: How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic Analysis : ¹H NMR (δ 6.8–8.2 ppm for aromatic protons), ¹³C NMR (carbonyl peaks at ~170 ppm), and IR (stretching bands for C=O at ~1650 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC reference 2280200 for analogous pyridone derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₆H₁₃ClNO₄: ~330.67 g/mol) .

Basic: What are the solubility profiles and solvent compatibility for this compound?

  • Solubility : Poor in water; soluble in DMSO (>10 mM), methanol, and dichloromethane. Use sonication or gentle heating (40–50°C) for dissolution .
  • Stability : Avoid prolonged exposure to light, moisture, or basic conditions (pH >9) to prevent hydrolysis of the ester/carboxylic acid groups .

Advanced: How can conflicting biological activity data in literature be resolved for this compound?

  • Assay Design : Use orthogonal assays (e.g., enzymatic inhibition, cell viability, and binding studies) to confirm target engagement. Cross-validate with structural analogs (e.g., ethyl 1-(2-chlorophenyl)-4-sulfonate derivatives) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility. Compare with positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in bioactivity outliers .

Advanced: What strategies mitigate degradation during long-term storage or experimental use?

  • Storage Conditions : Lyophilize and store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to block UV-induced degradation .
  • In-Use Stability : Prepare fresh solutions in deuterated solvents for NMR studies to avoid solvent adduct formation .
  • Degradation Monitoring : Regular HPLC-MS checks (every 3–6 months) to detect hydrolyzed byproducts (e.g., free carboxylic acid or chlorophenol fragments) .

Advanced: How can computational methods predict reactivity or intermolecular interactions for this compound?

  • DFT Calculations : Model electrophilic/nucleophilic sites using Gaussian09 (B3LYP/6-31G* basis set) to guide synthetic modifications .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., COX-2 or PDE4 enzymes) based on structural analogs .
  • MD Simulations : Assess solvation dynamics and conformational stability in aqueous vs. lipid environments (NAMD/GROMACS) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent handling .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid skin contact—wash immediately with soap/water .
  • First Aid : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can researchers troubleshoot low yields in the final synthetic step?

  • Byproduct Analysis : Use LC-MS to identify unreacted intermediates or side products (e.g., dimerization via ester groups) .
  • Catalyst Screening : Test Pd/C or CuI for coupling efficiency in chlorophenoxyethyl attachment .
  • Temperature Gradients : Optimize reflux conditions (80–120°C) to balance reaction rate and decomposition .

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